Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate
Description
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
benzyl N-[2-hydroxy-4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c21-16-10-14(20-8-9-24-12-17(20)22)6-7-15(16)19-18(23)25-11-13-4-2-1-3-5-13/h1-7,10,21H,8-9,11-12H2,(H,19,23) |
InChI Key |
FFBHFFJDDLITSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)phenylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of benzyl halides.
Scientific Research Applications
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparison with analogous carbamate derivatives. Below is a detailed analysis:
Substituent Position and Bioactivity
- Benzyl (3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (Compound 15) Structure: Features a trifluoromethoxy substituent and a carbamoyl group at position 3. Bioactivity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 36.05 µM) but lower selectivity for butyrylcholinesterase (BChE) . Comparison: The 3-oxomorpholino group in the target compound may enhance selectivity due to its rigid, polar structure compared to the flexible carbamoyl group in Compound 15 .
- Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (Compound 2) Structure: Contains a methoxy-substituted phenyl carbamoyl group. Bioactivity: Strong BChE inhibition (IC₅₀ = 22.23 µM) with high selectivity (SI = 2.26) . Comparison: The methoxy group in Compound 2 improves BChE affinity, whereas the 3-oxomorpholino group in the target compound may favor interactions with larger enzyme pockets .
Functional Group Variations
- (S)-Benzyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Structure: Incorporates an oxazolidinone ring, a key intermediate in anticoagulants like rivaroxaban. Purity: Synthesized with 98.87% HPLC purity, indicating robustness in preparation . Comparison: The oxazolidinone ring enhances metabolic stability but reduces conformational flexibility compared to the hydroxyl group in the target compound .
- Benzyl (3-fluoro-4-morpholinophenyl)carbamate Structure: Substituted with fluorine and a morpholino group (non-oxidized morpholine). Relevance: Fluorine improves bioavailability via increased lipophilicity, while the morpholino group lacks the electron-withdrawing lactam oxygen present in 3-oxomorpholino .
Data Table: Key Parameters of Analogous Compounds
Biological Activity
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate, a compound of interest in medicinal chemistry, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a unique molecular structure featuring a benzyl group, a hydroxyl group at the ortho position, and a morpholine derivative linked via a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 342.35 g/mol.
The synthesis typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)aniline with benzyl chloroformate under controlled conditions. This method allows for the selective formation of the carbamate linkage while maintaining the integrity of the morpholine structure.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. It has been shown to inhibit various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the World Health Organization (WHO).
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 0.5 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
These findings suggest that the compound may serve as a promising lead for developing new antibiotics, particularly against multidrug-resistant strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies reveal that it can inhibit glucose transporters, which are crucial for tumor cell metabolism. This inhibition leads to reduced growth rates in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that treatment with this compound resulted in:
- A 30% reduction in proliferation of human breast cancer cells (MCF-7).
- A 40% decrease in glucose uptake in treated cells compared to controls.
These results indicate its potential as an adjunct therapy in cancer treatment, particularly in targeting metabolic pathways critical for tumor growth.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with Biological Targets : Its structural features allow it to interact with specific receptors or transporters, leading to altered cellular functions.
- Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against resistant bacterial strains and cancer cells.
Q & A
Q. Basic
- Mass Spectrometry (MS): High-resolution MS (HRMS) is essential for confirming the molecular formula (e.g., exact mass 363.1365 g/mol for related derivatives) .
- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm, morpholino protons at 3.5–4.0 ppm) .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (1700–1750 cm) and N-H (3300–3500 cm) validate carbamate formation .
How can computational modeling enhance understanding of this compound’s bioactivity?
Advanced
DFT and molecular docking studies provide insights into electronic properties and binding interactions. For instance, DFT analysis of benzyl hexahydroquinoline carboxylates revealed bond critical point (BCP) parameters, correlating electron density with inhibitory potential . Molecular dynamics simulations can further assess stability in enzyme active sites, such as cholinesterase pockets, by modeling hydrogen bonds with catalytic triads (e.g., Ser203, His447) .
What experimental design considerations optimize carbamate group introduction?
Q. Basic
- Reagent Selection: Use benzyl chloroformate for carbamate protection due to its high reactivity with amine groups .
- Solvent Optimization: Chloroform or THF is preferred for minimizing side reactions .
- Purification: Automated flash chromatography with gradient elution (e.g., EtOAc/hexane) ensures high purity (>95%) .
How can researchers troubleshoot low yields in multi-step syntheses?
Q. Advanced
- Intermediate Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and identify unstable intermediates .
- Temperature Control: Exothermic steps (e.g., LiAlH reductions) require slow addition and cooling to prevent decomposition .
- Protection Strategies: Temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for hydroxyl or amine moieties prevent undesired cross-reactions .
What role does the morpholino-3-one moiety play in biological activity?
Advanced
The morpholino ring’s conformation influences binding to enzymes like cholinesterase. The 3-oxo group may act as a hydrogen-bond acceptor, enhancing affinity for catalytic sites . Comparative studies with non-oxygenated morpholino analogs (e.g., 4-benzylmorpholine derivatives) show reduced activity, highlighting the critical role of the ketone group .
How to validate the compound’s stability under physiological conditions?
Q. Advanced
- pH Stability Assays: Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Plasma Stability Tests: Exposure to human plasma at 37°C for 24 hours assesses esterase-mediated hydrolysis .
- Thermogravimetric Analysis (TGA): Determines decomposition thresholds (>192°C for related carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
